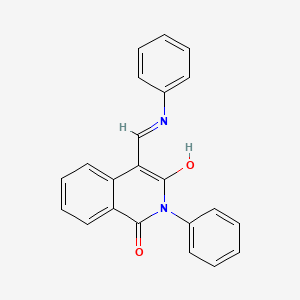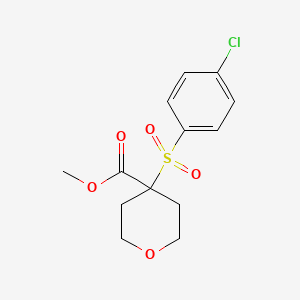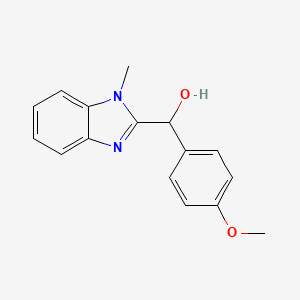![molecular formula C14H15N3O7S B3876601 4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid](/img/structure/B3876601.png)
4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid
Descripción general
Descripción
4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid is a complex organic compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, a sulfonyl group, and a butanoic acid moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted piperazine compounds.
Aplicaciones Científicas De Investigación
4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dioxopiperazines: These compounds share the piperazine ring structure and are known for their biological activity and presence in natural products.
1,3-disubstituted 2,5-diketopiperazines: These derivatives are potent inhibitors of histone deacetylases and have shown promise as anticancer agents.
Uniqueness
4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid is unique due to its combination of a piperazine ring, sulfonyl group, and butanoic acid moiety
Propiedades
IUPAC Name |
4-[4-(3,5-dioxopiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O7S/c18-11(5-6-14(21)22)15-9-1-3-10(4-2-9)25(23,24)17-7-12(19)16-13(20)8-17/h1-4H,5-8H2,(H,15,18)(H,21,22)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHWTJLQMWKHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]acetohydrazide](/img/structure/B3876523.png)
![2-(4-methylphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B3876531.png)
![2-N-[(Z)-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B3876533.png)
![4-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3876546.png)


![1-(hydroxymethyl)-4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3876557.png)
![6-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B3876558.png)
![10-methoxy-5-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B3876562.png)
![2-[3-[2-(4-Chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B3876565.png)

![N'-[(5-iodo-2-furyl)methylene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3876593.png)

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3876617.png)
